molecular formula C2H3BrF2O B2956406 2-Bromo-2,2-difluoroethanol CAS No. 420-94-0

2-Bromo-2,2-difluoroethanol

Cat. No.: B2956406
CAS No.: 420-94-0
M. Wt: 160.946
InChI Key: ZAIZJZXPWYLNLE-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethanol is an organic compound with the molecular formula C₂H₃BrF₂O. It is a halogenated alcohol that features both bromine and fluorine atoms, making it a unique and valuable compound in various chemical applications. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2,2-difluoroethanol can be synthesized through the reduction of bromodifluoroacetic acid derivatives using an ate hydride complex as a reducing agent . The reaction typically involves the following steps:

    Reduction: Bromodifluoroacetic acid derivatives are reduced using an ate hydride complex.

    Esterification: The resulting product undergoes esterification.

    Sulfination: The esterified product is then subjected to sulfination.

    Oxidation: Finally, the product is oxidized to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced by reacting ammonia with ethylene in the presence of aluminum oxide to produce ethane bromide. This intermediate is then reacted with phenol or benzene to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoroethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted alcohols .

Scientific Research Applications

2-Bromo-2,2-difluoroethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,2-difluoroethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it particularly valuable in applications requiring specific halogenation patterns, such as in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-bromo-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIZJZXPWYLNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-94-0
Record name 2-bromo-2,2-difluoroethan-1-ol
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